
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide, also known as NAMPPF, is an organic compound belonging to the class of amides. NAMPPF is a small molecule that has been studied for its potential to be used in a variety of applications, including drug discovery, drug delivery, and biotechnology. NAMPPF has been found to have favorable properties for use in a variety of applications due to its chemical structure, which consists of an amide group, an aromatic ring, and a pyridine ring. NAMPPF has been studied extensively in recent years, and its potential applications are being further explored.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been studied for its potential applications in drug discovery, drug delivery, and biotechnology. N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to be a potent inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). This enzyme plays an important role in the regulation of cell growth and proliferation, and its inhibition has been linked to the treatment of certain types of cancer. In addition, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Inhibition of COX-2 has been linked to the treatment of inflammation and pain.
Wirkmechanismus
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to act as an inhibitor of both PI3K and COX-2. In the case of PI3K, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide binds to the enzyme and inhibits its activity. This inhibition prevents the enzyme from phosphorylating downstream substrates, which in turn prevents the activation of the PI3K signaling pathway. In the case of COX-2, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide binds to the enzyme and inhibits its activity. This inhibition prevents the enzyme from producing prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to have several biochemical and physiological effects. In the case of PI3K, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to inhibit the enzyme’s activity, which in turn prevents the activation of the PI3K signaling pathway. This inhibition has been linked to the treatment of certain types of cancer. In the case of COX-2, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to inhibit the enzyme’s activity, which in turn reduces inflammation and pain. In addition, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to have antioxidant and anti-inflammatory effects, as well as neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has several advantages and limitations for use in laboratory experiments. One advantage is that N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide is a small molecule, which makes it easy to handle and store. In addition, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to have favorable properties for use in a variety of applications due to its chemical structure. However, one limitation is that N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide is a relatively new compound, and further research is needed to fully understand its potential applications and effects.
Zukünftige Richtungen
The potential applications of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide are still being explored. Future research should focus on the development of new methods for synthesizing N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide and on the evaluation of its effects on other enzymes and pathways. In addition, further research should be conducted to explore the potential therapeutic applications of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide, such as its use in the treatment of cancer and inflammation. Finally, research should be conducted to explore the potential use of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide in drug delivery, such as the delivery of drugs to specific tissues or organs.
Synthesemethoden
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide can be synthesized through several methods, including the condensation of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide, as well as the reaction of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide and a base. The synthesis of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide can also be achieved through the reaction of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide and an acid. The synthesis of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide can be completed in a few hours, and the product can be purified by recrystallization.
Eigenschaften
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-9-10-17(16(20)12-13)22-18(23)15-8-5-11-21-19(15)24-14-6-3-2-4-7-14/h2-12H,20H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDUWQDHWTUXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
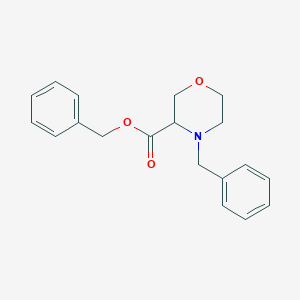
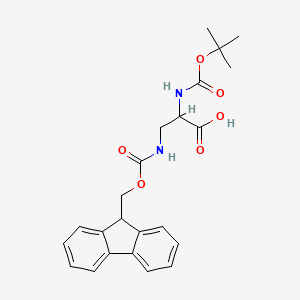

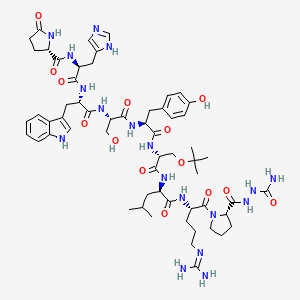
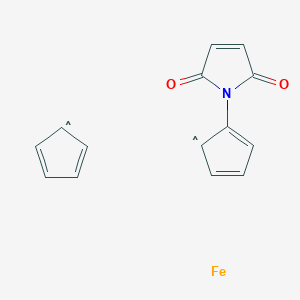


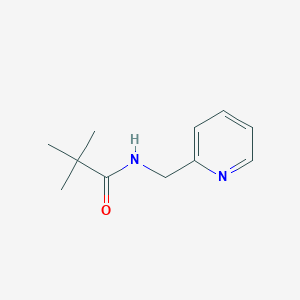
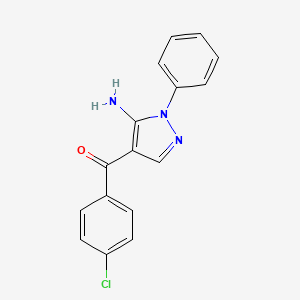

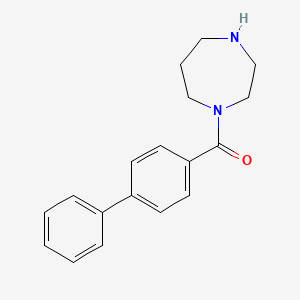

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)